![molecular formula C11H19NO4 B2751565 trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate CAS No. 162129-60-4](/img/structure/B2751565.png)
trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate
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Description
Trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate, also known as Boc-AA-CPC, is a novel, organocatalytic reagent that has been developed for use in organic synthesis. It has the potential to facilitate the formation of cyclopropanes and cyclopropenes, which are important building blocks for organic synthesis. In addition to its use in organic synthesis, Boc-AA-CPC has been studied for its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Understanding Plant Hormones and Growth Regulation
Ethylene, a critical plant hormone, is produced from 1-aminocyclopropane-1-carboxylic acid (ACC), with significant roles in plant growth, development, and stress response. Research has highlighted ACC's multifunctional nature beyond its role as an ethylene precursor, including its derivative formations, metabolic processes involving ACC-deaminase by bacteria enhancing plant growth and stress tolerance, and its sophisticated transport mechanisms for ethylene response modulation. Studies suggest ACC itself may function as a signaling molecule independent of ethylene, underscoring its potential in biotechnological applications to enhance plant resilience and productivity (Poel & Straeten, 2014; Van de Poel & Van Der Straeten, 2014).
Photocatalysis and Environmental Remediation
Research on (BiO)2CO3 (BOC)-based materials has shown their promise in photocatalysis due to their ability to degrade pollutants under light irradiation. Innovations in BOC modifications have enhanced its visible light absorption and catalytic efficiency, making it a suitable candidate for environmental remediation and energy applications. The development of BOC-based nanocomposites and doping strategies opens new avenues for the efficient removal of environmental contaminants and the conversion of solar energy (Ni et al., 2016).
Drug Delivery and Bioconjugation
Poly(ethylene glycol) (PEG) and its alternatives are crucial in enhancing the efficacy and delivery of drugs. PEGylation, the process of attaching PEG chains to drugs or biologics, improves solubility, stability, and bioavailability. However, the emergence of PEG immunogenicity has highlighted the need for developing alternative polymers. Research is focused on finding PEG alternatives that overcome immunogenicity while retaining the beneficial properties of PEG, indicating a significant area of development in drug delivery and bioconjugation technologies (Thai Thanh Hoang Thi et al., 2020).
properties
IUPAC Name |
ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFOWMOJLYSPS-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate |
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